molecular formula C10H20N2 B1329558 4-(Diisopropylamino)butanenitrile CAS No. 13858-50-9

4-(Diisopropylamino)butanenitrile

Cat. No.: B1329558
CAS No.: 13858-50-9
M. Wt: 168.28 g/mol
InChI Key: SWVUWKUFMMUEDC-UHFFFAOYSA-N
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Description

4-(Diisopropylamino)butanenitrile is a chemical compound with the molecular formula C10H20N2. It is a nitrile compound that contains a diisopropylamino group and a butanenitrile group. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Diisopropylamino)butanenitrile can be synthesized through various methods. One common method involves the reaction of diisopropylamine with butyronitrile under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Diisopropylamino)butanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like sodium cyanide (NaCN) and various alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-(Diisopropylamino)butanenitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Diisopropylamino)butanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the diisopropylamino group can interact with various biological molecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed effects .

Comparison with Similar Compounds

Similar Compounds

    Butanenitrile: A simpler nitrile compound with a similar structure but without the diisopropylamino group.

    Acetonitrile: A smaller nitrile compound with different chemical properties.

    Benzonitrile: An aromatic nitrile compound with distinct reactivity and applications.

Uniqueness

4-(Diisopropylamino)butanenitrile is unique due to the presence of both the diisopropylamino group and the nitrile group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-[di(propan-2-yl)amino]butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-9(2)12(10(3)4)8-6-5-7-11/h9-10H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVUWKUFMMUEDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCC#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160716
Record name 4-Diisopropylaminobutyronitrile
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Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13858-50-9
Record name 4-[Bis(1-methylethyl)amino]butanenitrile
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